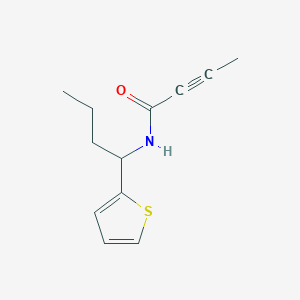

N-(1-(Thiophen-2-yl)butyl)but-2-ynamide

Description

N-(1-(Thiophen-2-yl)butyl)but-2-ynamide is a sulfur-containing heterocyclic compound featuring a thiophene ring linked to a butyl chain and a terminal alkyne-amide group. This compound is of interest in medicinal chemistry and materials science due to the reactivity of thiophene derivatives in biological systems and the tunability of alkyne-based functional groups for synthetic applications.

Properties

Molecular Formula |

C12H15NOS |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

N-(1-thiophen-2-ylbutyl)but-2-ynamide |

InChI |

InChI=1S/C12H15NOS/c1-3-6-10(11-8-5-9-15-11)13-12(14)7-4-2/h5,8-10H,3,6H2,1-2H3,(H,13,14) |

InChI Key |

URDYGPSJJQCMRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CS1)NC(=O)C#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with but-2-ynamide under specific reaction conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions to generate the desired product .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-(Thiophen-2-yl)butyl)but-2-ynamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the but-2-ynamide moiety .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(1-(Thiophen-2-yl)butyl)but-2-ynamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

The mechanism of action of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide can be contextualized by comparing it to analogous thiophene derivatives, particularly those with antiproliferative, electronic, or crystallographic relevance. Below is a detailed analysis:

Electronic and Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional () and the Colle-Salvetti correlation-energy model (), have been critical in predicting the electronic properties of thiophene derivatives. For example:

- The thiophene ring’s electron-rich nature facilitates charge-transfer interactions, which are amplified in sulfonamide analogs due to their electron-withdrawing groups.

- The but-2-ynamide group in the target compound introduces a localized triple bond, increasing molecular dipole moments compared to single-bonded amides. Computational simulations using the methods in –2 could quantify these differences, aiding in rational drug design.

Crystallographic and Structural Analysis

Crystallographic tools like SHELX () and Mercury CSD () enable comparisons of molecular packing and intermolecular interactions. For instance:

- Sulfonamide-thiophene analogs (e.g., Compound 26) exhibit hydrogen-bonding networks via sulfonamide NH and SO₂ groups, stabilizing their crystal lattices.

- This compound’s alkyne group may promote van der Waals interactions or alkyne-π stacking, though its packing efficiency is likely inferior to hydrogen-bond-driven systems.

Physicochemical Properties

A comparison of key physicochemical parameters is hypothesized below:

| Property | This compound | Sulfonamide Analogs (e.g., Compound 26) |

|---|---|---|

| LogP (Lipophilicity) | Higher (due to alkyne) | Lower (polar sulfonamide) |

| Water Solubility | Moderate | High |

| Hydrogen-Bond Acceptors | 2 (amide O, thiophene S) | 4–5 (sulfonamide O, heterocyclic N/S) |

Key Research Findings and Implications

Structural optimization (e.g., adding sulfonamide) could enhance activity.

Synthetic Flexibility : The alkyne group offers click chemistry compatibility, a unique advantage over analogs with rigid heterocycles.

Computational Predictions : DFT frameworks (–2) suggest that electronic modifications (e.g., introducing electron-withdrawing groups) could align the target compound’s reactivity with that of its more active analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.